(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
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Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Applications in Photocatalysis
A highly efficient and environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones was developed, which are structurally similar to the compound . This method utilizes photoinduced intramolecular rearrangement under UV light, highlighting a green approach with broad substrate scope and high atom efficiency, potentially applicable for synthesizing variants of the specified compound for research in photocatalytic processes and green chemistry applications (Jing et al., 2018).
Potential in PET Imaging for Parkinson's Disease
The synthesis of a related compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), and its precursor was achieved with the aim of developing a new PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This highlights the potential use of morpholino methanone derivatives in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Antitumor Activity
3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized and showed significant inhibition of the proliferation of various cancer cell lines, suggesting that compounds with morpholino methanone moieties, similar to the specified compound, could have potential as antitumor agents (Tang & Fu, 2018).
Organic Light-Emitting Diodes (OLEDs)
Research on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, structurally related to the specified compound, showed promising photophysical and electroluminescent properties for use in OLEDs. This indicates potential applications of similar compounds in the development of efficient red-emitting OLEDs (Kang et al., 2011).
Solubility and Thermodynamics
The solubility and thermodynamic properties of 4-(4-aminophenyl)-3-morpholinone were studied, revealing that temperature increases lead to higher solubility in various solvents. This research provides insight into the solubility behavior of morpholinone derivatives, which could be relevant for the formulation and application of compounds like the specified one in various solvents (Yang et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-16-5-7-17(8-6-16)25-20-18-9-4-15(2)24-21(18)23-14-19(20)22(27)26-10-12-28-13-11-26/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRWKCADMYHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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